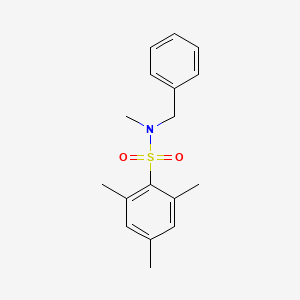

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse chemical reactivity and applications in various fields of chemistry and medicine. This specific compound incorporates both benzyl and tetramethyl groups, potentially affecting its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of N-benzylbenzenesulfonamides typically involves a two-step process, starting with the reaction of a sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. Subsequent benzylation of the sulfonamide affords the N-benzyl derivative. This approach might be applicable to the synthesis of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide, considering adjustments for the tetramethyl substituents (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

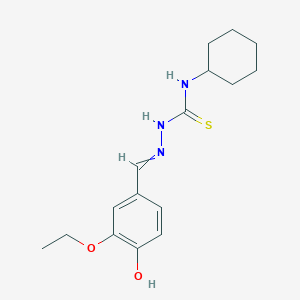

The molecular structure of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamides, while not directly studied, can be inferred to exhibit steric hindrance due to the tetramethyl groups. This steric effect can influence the molecule's reactivity and interactions with other compounds. Crystallographic analysis of similar compounds provides insights into the spatial arrangement and potential intra- and intermolecular interactions influencing the compound's stability and reactivity (Pala et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides, including derivatives like N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide, can undergo various chemical reactions, including sulfonation, alkylation, and arylation. These reactions are pivotal for modifying the compound's chemical properties for specific applications, such as the synthesis of nitrogenous heterocycles from N-benzyl-2-nitrobenzenesulfonamides through base-mediated intramolecular arylation (Kisseljova et al., 2014).

科学的研究の応用

Antimycobacterial Agents

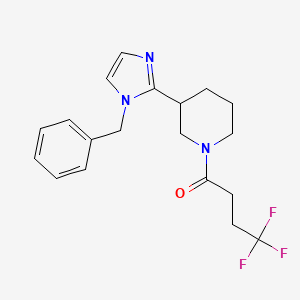

N-Benzyl derivatives, specifically mentioned in the context of antimycobacterial activity, have shown significant potential. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide demonstrated higher potency in inhibiting Mycobacterium tuberculosis compared to isoniazid, a clinical agent used for treating tuberculosis. This compound, prepared in one step from commercial sources, highlighted the antimycobacterial efficacy of benzylated sulfonamides (Satish R. Malwal et al., 2012).

Chemical Synthesis Enhancements

N-Benzyl-N,2,4,6-tetramethylbenzenesulfonamide serves as a pivotal reagent in various synthetic chemical procedures. Its derivatives have facilitated the development of novel synthesis methods for benzhydrylamines, showcasing the role of electron-withdrawing groups in enhancing the C-arylation process. This has opened avenues for creating nitrogenous heterocycles, indicating its significant impact on advancing synthetic methodologies (K. Kisseljova et al., 2014).

Enzymatic Inhibition

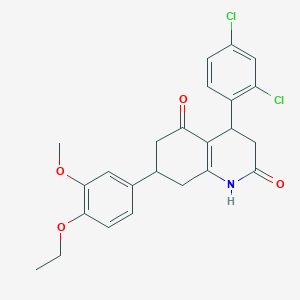

In the realm of enzymatic inhibition, derivatives of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide have shown efficacy as carbonic anhydrase inhibitors. This application is crucial for therapeutic interventions targeting various diseases, including glaucoma, epilepsy, and certain types of tumors. By designing and synthesizing substituted benzene- and tetrafluorobenzenesulfonamides, researchers have discovered compounds with high affinity and selectivity towards different carbonic anhydrase isoforms, underscoring the potential of N-benzyl derivatives in medicinal chemistry (Nicolino Pala et al., 2014).

特性

IUPAC Name |

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-13-10-14(2)17(15(3)11-13)21(19,20)18(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEHNNVNCVCASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)